Tarloxotinib

Catalog No.
S1963942
CAS No.
1636938-13-0
M.F
C24H24BrClN9O3+
M. Wt
601.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tarloxotinib

CAS Number

1636938-13-0

Product Name

Tarloxotinib

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium

Molecular Formula

C24H24BrClN9O3+

Molecular Weight

601.9 g/mol

InChI

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+

InChI Key

MUJMYVFVAWFUJL-SNAWJCMRSA-O

SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Description

Tarloxotinib is under investigation in clinical trial NCT03743350 (NSCLC Exon 20 or HER2-activating Mutations).

Tarloxotinib is a novel compound classified as a hypoxia-activated prodrug of an irreversible pan-ErbB tyrosine kinase inhibitor. It is specifically designed to target the unique microenvironment of tumors, particularly those that exhibit hypoxia, which is a common characteristic in various cancers. The compound selectively releases its active form, tarloxotinib-E, under low oxygen conditions, allowing it to inhibit the signaling pathways associated with the epidermal growth factor receptor (EGFR) and its family members, including HER2 and HER4. This mechanism aims to enhance therapeutic efficacy while minimizing toxicity to normal tissues that are typically oxygenated .

Tailored to produce the desired prodrug form. While specific proprietary methods may not be publicly detailed, the general approach typically includes:

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques to create intermediates that will undergo further modifications.
  • Prodrug Activation: Incorporating functional groups that facilitate the hypoxia-activated mechanism.
  • Purification: Employing chromatography or crystallization techniques to isolate the final product.

The precise methodologies are often proprietary and may vary among research institutions or pharmaceutical companies .

Tarloxotinib exhibits significant biological activity against tumors with specific genetic mutations, particularly those involving EGFR exon 20 insertions and HER2 alterations. In preclinical studies, it has demonstrated potent inhibition of cell signaling and proliferation in various cancer models. The compound has shown efficacy in inducing tumor regression or growth inhibition in murine xenograft models and has been associated with positive clinical responses in patients with lung adenocarcinoma harboring HER2 mutations .

Tarloxotinib is primarily investigated for its application in treating non-small cell lung cancer (NSCLC) and other solid tumors characterized by hypoxic environments and specific mutations such as EGFR exon 20 insertions or HER2 alterations. Clinical trials have explored its efficacy in recurrent or metastatic cancers, aiming to provide a targeted therapeutic option where traditional therapies may fail due to resistance mechanisms .

Studies have focused on understanding how tarloxotinib interacts with various cellular pathways and other therapeutic agents. Notably, research has indicated that tarloxotinib-E effectively inhibits phosphorylation of key receptors involved in tumor growth signaling, such as HER2 and HER3. Additionally, resistance mechanisms have been explored, revealing that certain cell lines can develop resistance through genetic adaptations that alter receptor expression or downstream signaling pathways .

Several compounds share similarities with tarloxotinib regarding their mechanisms of action or therapeutic targets. Here is a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
AfatinibTyrosine Kinase InhibitorIrreversibly binds to EGFR and HER2Effective against various EGFR mutations
OsimertinibTyrosine Kinase InhibitorSelective inhibitor of EGFR T790M mutationSpecifically targets resistant mutations
PoziotinibTyrosine Kinase InhibitorDual inhibitor of EGFR and HER2Designed for treatment-resistant cancers
Tarloxotinib-EActive metaboliteIrreversible pan-HER inhibitor activated by hypoxiaSelectively activated in low oxygen environments

Tarloxotinib's unique feature lies in its ability to exploit tumor hypoxia for selective activation, providing a potential therapeutic window that minimizes damage to healthy tissues while effectively targeting malignant cells .

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

600.08740 g/mol

Monoisotopic Mass

600.08740 g/mol

Heavy Atom Count

38

UNII

H8768UL06V

Other CAS

1636938-13-0

Wikipedia

Tarloxotinib

Dates

Modify: 2023-07-22

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